1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene
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Overview
Description
1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzene, characterized by the presence of a bromine atom, a cyclopropoxy group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Coupling: Palladium catalyst, boronic acids.
Major Products
Reduction: 1-Amino-5-cyclopropoxy-2-methyl-4-nitrobenzene.
Substitution: 1-Hydroxy-5-cyclopropoxy-2-methyl-4-nitrobenzene.
Coupling: Various biaryl compounds.
Scientific Research Applications
1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The bromine atom and cyclopropoxy group also contribute to the compound’s reactivity and specificity in binding to target sites .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene: Similar structure but with an isopropoxy group instead of a cyclopropoxy group.
1-Bromo-2-methyl-4-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitrobenzene: Similar but with a cyclopropylmethoxy group
Uniqueness
1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C10H10BrNO3 |
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Molecular Weight |
272.09 g/mol |
IUPAC Name |
1-bromo-5-cyclopropyloxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C10H10BrNO3/c1-6-4-9(12(13)14)10(5-8(6)11)15-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
SCZBFTNZJOWQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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